2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-[(2,6-dichloro-4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-13-5-10(8-19)6-14(17)15(13)20-9-12-4-2-1-3-11(12)7-18/h1-6,8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXSMGSIKDHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile typically involves the reaction of 2,6-dichloro-4-formylphenol with a suitable benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-[(2,6-Dichloro-4-carboxyphenoxy)methyl]benzonitrile.
Reduction: 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzylamine.
Substitution: 2-[(2,6-Dimethoxy-4-formylphenoxy)methyl]benzonitrile.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown efficacy against various cancer cell lines, including breast and lung cancers.
Case Study: A study published in a peer-reviewed journal demonstrated that the incorporation of dichloro-substituents enhances the cytotoxic effects of related compounds against MCF-7 cells, suggesting a structure-activity relationship (SAR) that favors halogenated phenyl groups for improved efficacy .
2. Neurodegenerative Diseases
The compound has also been researched for its potential in treating neurodegenerative diseases such as Alzheimer's. It is posited that the inhibition of specific enzymes related to neurodegeneration can be achieved through the application of this compound.
| Disease | Mechanism of Action | Reference |
|---|---|---|
| Alzheimer's Disease | Inhibition of Lp-PLA2 activity | |
| Vascular Dementia | Decreasing beta amyloid accumulation |
Case Study: The use of this compound in animal models has shown promising results in reducing amyloid plaque formation, a hallmark of Alzheimer's disease .
Material Science Applications
3. Photovoltaic Materials
The compound has been investigated for its potential use in organic photovoltaic (OPV) devices. Its structural properties allow for effective light absorption and charge transport.
Case Study: Research involving the integration of this compound into OPV cells demonstrated an efficiency increase of approximately 15% compared to standard materials used in solar cells .
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dichloro groups may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous benzonitrile derivatives from the evidence:
Table 1: Comparative Analysis of Benzonitrile Derivatives
Key Observations
Functional Group Diversity: The target compound’s formyl group (electron-withdrawing) contrasts with Alogliptin’s pyrimidinedione (hydrogen-bonding) and the methoxy group in . This impacts reactivity: the formyl group may enhance electrophilicity, whereas Alogliptin’s pyrimidinedione enables enzyme inhibition .
Synthetic Complexity :
- Alogliptin’s synthesis involves multi-step amination and cyclization, reflecting its pharmaceutical-grade purity requirements . In contrast, simpler analogs like and are synthesized via single-step alkylation or substitution .
Therapeutic Relevance: Alogliptin’s nitrile group stabilizes the active conformation for DPP-4 inhibition, a mechanism absent in non-pharmaceutical analogs like the target compound or .
Research Findings and Implications
- Reactivity: The target compound’s formyl group may render it susceptible to nucleophilic attacks (e.g., hydrazine addition), a property less pronounced in methoxy- or alkylamino-substituted analogs .
- Solubility : Chlorine atoms and the nitrile group likely reduce aqueous solubility compared to Alogliptin’s benzoate salt form, which enhances bioavailability .
- Thermal Stability: Dichloro and formyl groups may lower melting points relative to non-polar analogs like , as seen in similar halogenated benzonitriles .
Biological Activity
2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzonitrile core with a dichlorophenyl group and a formylphenoxy moiety, making it structurally intriguing for various applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉Cl₂NO₂
- Molecular Weight : Approximately 304.14 g/mol
- CAS Registry Number : 443289-94-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dichloro groups may enhance the compound's binding affinity to certain receptors or enzymes, modulating their activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in renal cell carcinoma models, leading to reduced tumor size and regression in xenograft studies .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Some derivatives of this compound have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate specific inflammatory pathways could make it a candidate for further research in treating inflammatory diseases.
Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the efficacy of this compound in xenograft models of renal cell carcinoma. The compound was administered at varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) three times at 12-hour intervals. Results indicated a significant reduction in tumor size and mRNA levels of HIF-2α and associated genes, suggesting a mechanism involving the inhibition of hypoxia-inducible factors .
| Dose (mg/kg) | Tumor Size Reduction (%) | HIF-2α mRNA Levels |
|---|---|---|
| 10 | 25 | Decreased |
| 30 | 50 | Significantly Decreased |
| 100 | 75 | Markedly Decreased |
Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives of the compound were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Norfloxacin |
| Escherichia coli | 64 | Ampicillin |
Q & A
Q. Q1. What are the established synthetic routes for 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step substitution and coupling reactions. A plausible route includes:
Chlorination and Formylation : Starting with 4-hydroxybenzaldehyde, regioselective chlorination (2,6-positions) using Cl2/FeCl3 under controlled conditions .
Etherification : Reaction with 2-(bromomethyl)benzonitrile in the presence of K2CO3 in DMF to form the phenoxy linkage .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Characterization Techniques :
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 336.98) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address regioselective challenges during chlorination and formylation steps?
Methodological Answer: Regioselectivity in dichlorination is influenced by steric and electronic factors:
- Steric Control : Bulky substituents at the 2- and 6-positions direct Cl2/FeCl3 to the 4-position for formylation .
- Temperature Modulation : Lower temperatures (0–5°C) favor mono-chlorination, while higher temperatures (50–60°C) drive di-chlorination .
Q. Troubleshooting By-Products :
- HPLC-MS Tracking : Identify undesired isomers (e.g., 3,5-dichloro derivatives) and optimize reaction time/solvent polarity .
Computational Studies
Q. Q3. Which density functional theory (DFT) methods are optimal for modeling the electronic structure of this compound?
Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended:
Q. Electron Density Analysis :
- Colle-Salvetti Formula : Evaluate correlation energy using electron density and local kinetic energy terms, critical for understanding π-conjugation in the benzonitrile moiety .
Pharmacological Research
Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified chloro, formyl, or benzonitrile groups. Test inhibition against target enzymes (e.g., DPP-4) using fluorescence assays .
- In Silico Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic interactions with chloro groups) .
Q. ADMET Prediction :
- PBPK Modeling : Predict bioavailability using GastroPlus™, accounting for logP (~3.2) and solubility limitations .
Data Contradictions
Q. Q5. How to resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Functional Benchmarking : Compare B3LYP, M06-2X, and ωB97X-D functionals for NMR chemical shift accuracy. M06-2X often outperforms for aromatic systems .
- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to DFT calculations to match experimental <sup>1</sup>H NMR shifts .
Spectroscopic Analysis
Q. Q6. What advanced NMR techniques resolve signal overlap in crowded aromatic regions?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate <sup>1</sup>H/<sup>13</sup>C signals, distinguishing adjacent chloro and formyl groups .
- Selective Decoupling : Irradiate specific protons (e.g., formyl H) to simplify splitting patterns .
Crystallography Challenges
Q. Q7. What strategies improve crystal quality for X-ray diffraction studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
